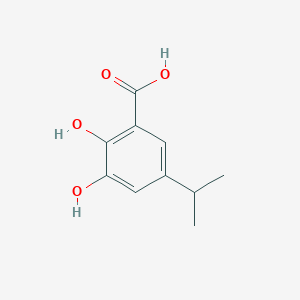

2,3-Dihydroxy-5-isopropyl-benzoic acid

説明

特性

分子式 |

C10H12O4 |

|---|---|

分子量 |

196.20 g/mol |

IUPAC名 |

2,3-dihydroxy-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,11-12H,1-2H3,(H,13,14) |

InChIキー |

LSTBDNHEYILKFO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=C(C(=C1)O)O)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 2,3-Dihydroxy-5-isopropyl-benzoic acid and key analogs:

Key Observations:

- Substituent Positioning : The isopropyl group in this compound introduces steric hindrance and lipophilicity, differentiating it from caffeic acid (acrylic acid side chain) and gentisic acid (simpler dihydroxy structure). This may influence solubility and receptor binding.

- Functional Diversity : Caffeic acid’s acrylic acid group enhances its role as a precursor in polymer chemistry , while gentisic acid’s dual hydroxyl groups favor radical scavenging. The isopropyl group in the target compound could modulate membrane permeability or stability.

Pharmacological and Industrial Relevance

- Caffeic Acid : Extensively used in supplements, beverages, and cosmetics due to its antioxidant properties . It also serves as a precursor for synthesizing bioactive molecules like ferulic acid.

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydroxy-5-isopropyl-benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Common synthetic approaches include esterification of the phenolic hydroxyl groups followed by selective hydrolysis, or direct carboxylation of a pre-functionalized aromatic precursor. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature (60–120°C), and solvent systems (polar aprotic solvents like DMF). For example, Zheng et al. (2008) demonstrated that controlled stepwise deprotection of hydroxyl groups in similar benzoic acid derivatives improves yield by minimizing side reactions . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve hydroxyl and isopropyl group positions. Aromatic proton splitting patterns confirm substitution (e.g., para vs. ortho isomers).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water:acetonitrile with 0.1% formic acid) separates polar impurities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-H]⁻ at m/z 209.08).

Cross-referencing with databases like PubChem ensures structural consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). To address this:

- Replicate Experiments : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays.

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for covariates like pH or temperature.

- Control Variables : Ahn et al. (2015) emphasized rigorous documentation of experimental parameters (e.g., incubation time, buffer composition) to isolate confounding factors . Qualitative frameworks for data reconciliation, such as iterative hypothesis testing, are also recommended .

Q. What in silico strategies are recommended to predict the interaction of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model ligand binding to active sites (e.g., cyclooxygenase-2). Use SMILES strings (e.g.,

O=C(O)C1=CC(=C(C(O)C1)C(C)C)O) to generate 3D conformers . - Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability under physiological conditions (e.g., 310 K, 1 atm).

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities. Validate predictions with in vitro assays (e.g., SPR or ITC).

Q. How can researchers design experiments to investigate the antioxidant mechanism of this compound?

- Methodological Answer :

- ROS Scavenging Assays : Use DPPH or ABTS radicals to measure IC₅₀ values. Compare kinetics (pseudo-first-order models) to reference antioxidants like ascorbic acid.

- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials, correlating with electron-donating capacity of phenolic groups.

- Gene Expression Profiling : qPCR or RNA-seq quantifies downstream antioxidant genes (e.g., Nrf2 pathway). Control for solvent effects (e.g., DMSO ≤0.1%) .

Data Contradiction Analysis Framework

Adapted from qualitative research methodologies :

| Step | Action | Example Application |

|---|---|---|

| 1. | Identify discrepancies | Compare IC₅₀ values from DPPH vs. FRAP assays. |

| 2. | Re-examine protocols | Check solvent purity or incubation time variations. |

| 3. | Triangulate data | Cross-validate with computational predictions (e.g., DFT calculations). |

| 4. | Iterate hypotheses | Test if metal chelation influences antioxidant activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。